

Spectroscopic and Structural Elucidation of Bakkenolide Db: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **Bakkenolide Db**, a sesquiterpenoid lactone isolated from the root of Petasites formosanus. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Mass Spectrometry (MS) Data

High-Resolution Electron Impact Mass Spectrometry (HR-EI-MS) has been instrumental in determining the molecular formula of **Bakkenolide Db**.

Table 1: Mass Spectrometry Data for **Bakkenolide Db**

Parameter	Value	Source
Molecular Formula	C21H28O7S	[1]
Ionization Mode	Electron Impact (EI)	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data



The structural framework of **Bakkenolide Db** has been elucidated primarily through one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. While a complete, tabulated dataset of all chemical shifts is not publicly available in the searched literature, key proton (¹H) NMR signals have been reported, providing characteristic fingerprints for the molecule. The full assignment of both ¹H and carbon-¹³ (¹³C) NMR signals was achieved through a combination of 2D NMR experiments, including COSY, HMQC, HMBC, and NOESY[1].

Table 2: Partial ¹H NMR Spectroscopic Data for **Bakkenolide Db**

Functional Group	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz	Assignment	Source
Acetoxy group	2.00	S	-	СН₃	[1]
cis-3-Methyl- sulfinylacrylo yloxy group	2.84	S	-	SOCH₃	[1]
6.01	d	10.3	=CH	[1]	
6.98	d	10.3	=CH	[1]	_

Note: The complete and detailed ¹H and ¹³C NMR data for **Bakkenolide Db** can be found in the primary literature source: Wu, T. S., et al. (1999). The Bakkenolides from the Root of Petasites formosanus and Their Cytotoxicity. Chemical & Pharmaceutical Bulletin, 47(3), 375-382.

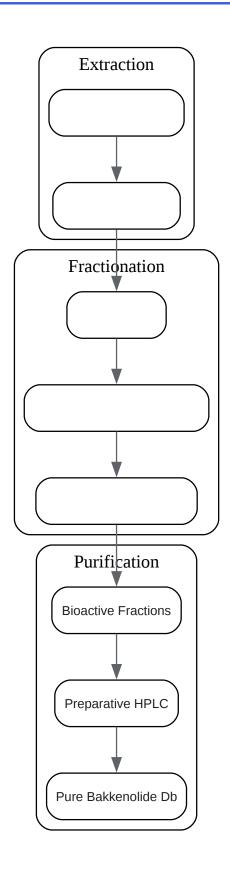
Experimental Protocols

The following sections outline the general methodologies employed for the isolation and spectroscopic analysis of **Bakkenolide Db**, based on the available literature.

Isolation of Bakkenolide Db

A general workflow for the isolation of bakkenolides from plant material is depicted in the diagram below. This process typically involves extraction, fractionation, and purification steps.





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Figure 1: General workflow for the isolation of **Bakkenolide Db**.



Mass Spectrometry

- Instrumentation: A VG 70-250 S spectrometer was utilized for mass spectral analysis[1].
- Ionization Method: High-Resolution Electron Impact (HR-EI) was employed for the determination of the molecular formula[1].
- Sample Preparation: Samples are typically dissolved in a suitable volatile solvent, such as methanol or chloroform, before introduction into the mass spectrometer.
- Data Acquisition: The instrument is operated in high-resolution mode to obtain accurate mass measurements, allowing for the determination of the elemental composition.

NMR Spectroscopy

- Instrumentation: NMR spectra were recorded on Bruker AC-200, AMX-400, and Varian-400
 Unity Plus spectrometers[1].
- Sample Preparation: Samples for NMR analysis are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.
- ¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton resonances (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds between scans.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to obtain singlets for all carbon signals. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer experimental time are generally required compared to ¹H NMR.
- 2D NMR Experiments:
 - COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings.
 - HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.



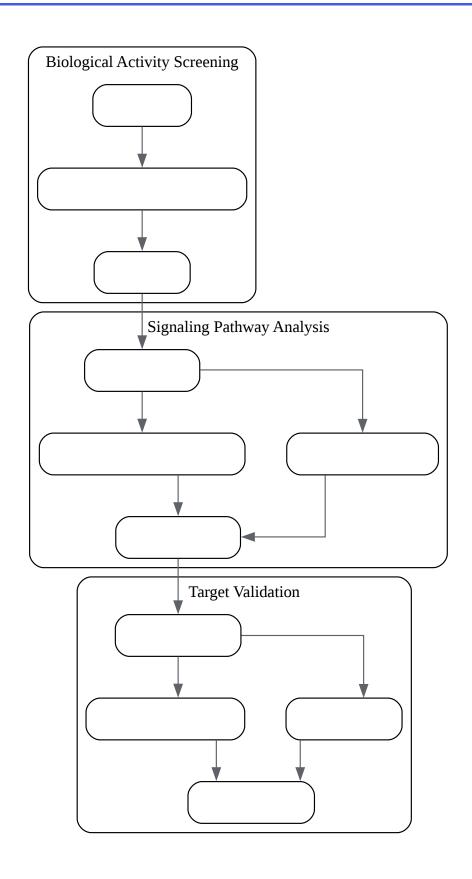
- HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations (typically 2-3 bonds) between protons and carbons.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for stereochemical assignments[1].

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the searched literature detailing the signaling pathways directly modulated by **Bakkenolide Db**. The primary publication on its isolation focused on its cytotoxic effects[2]. Further research is required to elucidate the molecular mechanisms and signaling cascades through which **Bakkenolide Db** exerts its biological activities.

The diagram below illustrates a logical workflow for investigating the biological activity and signaling pathways of a novel natural product like **Bakkenolide Db**.





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Figure 2: Workflow for investigating the biological activity and signaling pathways of **Bakkenolide Db**.

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References

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